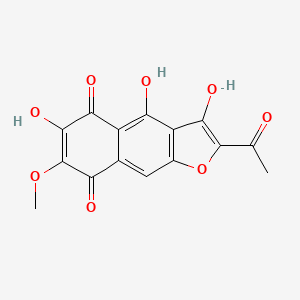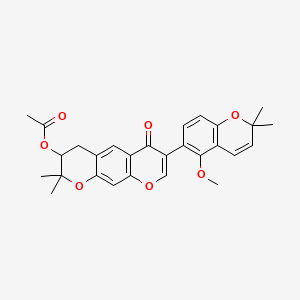
Mundulone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mundulone acetate is a natural product derived from the isoflavone class of compounds. It has garnered attention for its potential therapeutic applications, particularly in the management of preterm labor due to its ability to inhibit intracellular calcium-regulated myometrial contractility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mundulone acetate typically involves the acetylation of mundulone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in mundulone .
Industrial Production Methods
Industrial production of this compound may involve the extraction of mundulone from natural sources followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate mundulone, which is then subjected to acetylation under optimized conditions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Mundulone acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds where the acetyl group is replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
Biology: Investigated for its role in modulating intracellular calcium levels and its effects on cellular functions.
Medicine: Explored as a potential tocolytic agent for the management of preterm labor due to its ability to inhibit myometrial contractility.
Wirkmechanismus
Mundulone acetate exerts its effects primarily by inhibiting intracellular calcium mobilization. It targets myometrial cells, reducing their contractility by interfering with calcium signaling pathways. This inhibition is achieved through the modulation of calcium channels and receptors involved in calcium homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mundulone: The parent compound of mundulone acetate, also an isoflavone with similar biological activities.
Atosiban: A tocolytic agent used in clinical settings, which works synergistically with this compound.
Nifedipine: Another tocolytic agent that shows synergistic effects when combined with this compound
Uniqueness
This compound is unique due to its greater uterine-selectivity and lower cytotoxicity compared to mundulone. It demonstrates a favorable therapeutic index and synergistic efficacy with other tocolytics, making it a promising candidate for further development as a tocolytic agent .
Eigenschaften
IUPAC Name |
[7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7/c1-15(29)33-24-12-16-11-19-23(13-22(16)35-28(24,4)5)32-14-20(25(19)30)17-7-8-21-18(26(17)31-6)9-10-27(2,3)34-21/h7-11,13-14,24H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMZWZRFQKNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2OC1(C)C)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
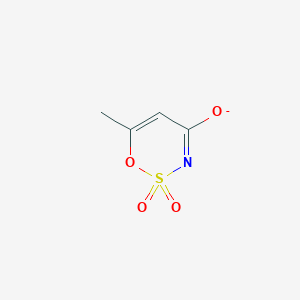
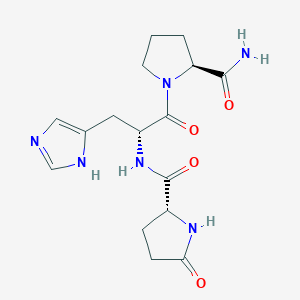
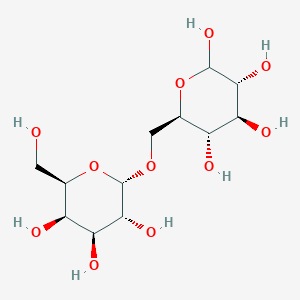
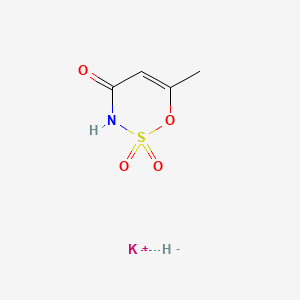
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
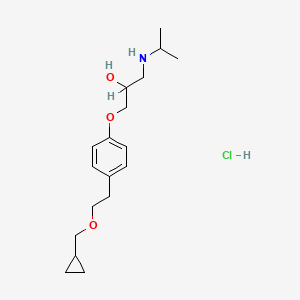
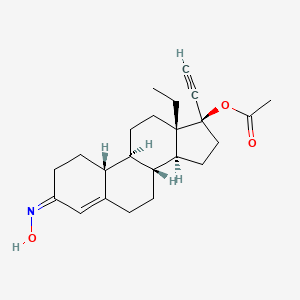
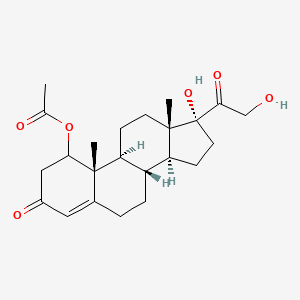
![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
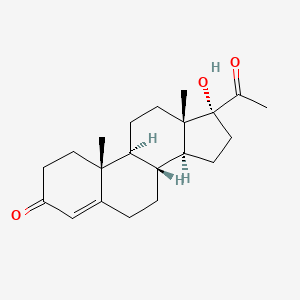
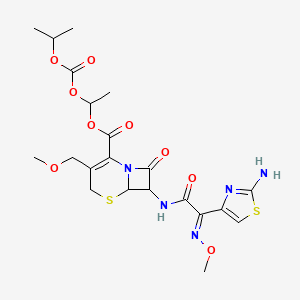
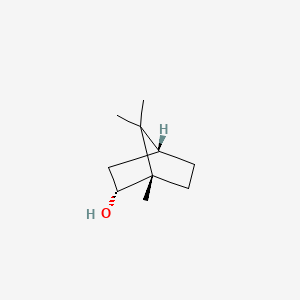
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
